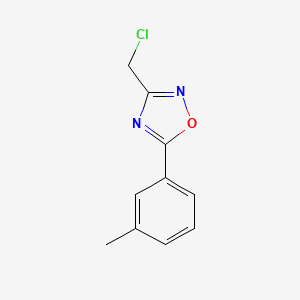

3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-3-2-4-8(5-7)10-12-9(6-11)13-14-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKTWKSTBQFLSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=NO2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of 3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the chlorine atom in the chloromethyl group.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(Azidomethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to 3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole. Research indicates that modifications in the oxadiazole structure can lead to significant improvements in biological activity against various cancer cell lines.

- Cell Line Studies :

- In one study, derivatives of oxadiazoles were evaluated against multiple human tumor cell lines. The results demonstrated that certain modifications could enhance selectivity and potency against specific cancer types. For instance, compounds exhibited IC50 values as low as 0.003 µM against prostate cancer cells and 1.143 µM against renal cancer cells, indicating strong potential for development as anticancer agents .

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of electron-withdrawing or electron-donating groups significantly influences the biological activity of oxadiazole derivatives. Compounds with specific substitutions at the aromatic rings demonstrated enhanced anticancer efficacy .

Antiparasitic Activity

Oxadiazole derivatives have been explored for their effectiveness against nematodes and other agricultural pests. Studies indicate that certain oxadiazole compounds can significantly reduce nematode populations in soil when applied as treatments, showcasing their potential as agrochemicals .

Polymer Chemistry

The thermal stability and unique electronic properties of oxadiazoles make them suitable candidates for use in high-performance polymers. Research indicates that oxadiazole-containing polymers can exhibit enhanced mechanical properties and thermal resistance, making them valuable in various industrial applications .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Anticancer | High potency against various cancer cell lines; mechanisms include apoptosis induction and cell cycle arrest. |

| Agricultural | Effective against nematodes; potential use as eco-friendly pesticides. |

| Material Science | Suitable for high-performance polymers due to thermal stability and mechanical properties. |

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Properties

The following table summarizes structurally analogous 1,2,4-oxadiazole derivatives, highlighting substituent effects on molecular weight, spectral characteristics, and reported applications:

*Inferred from analogous compounds (e.g., 6b in ).

Key Observations:

Substituent Effects on Reactivity :

- The chloromethyl group at position 3 is a common feature, enabling nucleophilic substitution reactions. For example, in , this group reacts with carboxylic acids to form ether derivatives.

- Aromatic substituents at position 5 (e.g., 3-methylphenyl, p-tolyl, thiophen-3-yl) influence electronic properties and steric bulk. Electron-donating groups like methyl (in 3-methylphenyl) enhance ring stability, while heteroaromatic groups (e.g., thiophene) introduce π-conjugation for materials science applications .

Biological Activity: Derivatives with halogenated aryl groups (e.g., 4-bromo-2-fluorophenyl in ) exhibit antimicrobial activity, with MIC values ranging from 8–64 µg/mL against Gram-positive bacteria . The quinoline-substituted analog () demonstrates metal-ion fluorescent recognition, highlighting applications in sensor technologies .

Synthetic Routes :

Comparative Data on Physicochemical Properties

Biological Activity

3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and its potential therapeutic applications.

- Molecular Formula : C₈H₈ClN₂O

- Molecular Weight : 172.61 g/mol

- CAS Number : 302157-5

Biological Activities

The 1,2,4-oxadiazole scaffold is known for a wide range of biological activities, including:

- Antimicrobial Activity : Compounds containing the oxadiazole ring have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that derivatives of oxadiazoles exhibit potent activity against various bacterial strains and fungi .

- Anticancer Activity : Research indicates that oxadiazole derivatives can inhibit the growth of cancer cell lines. For example, modifications to the oxadiazole structure have resulted in compounds with IC50 values in the low micromolar range against several cancer cell lines, suggesting potential as anticancer agents .

- Antiparasitic Activity : Recent studies have highlighted the potential of oxadiazole derivatives in treating malaria. Specifically, compounds related to 1,2,4-oxadiazoles have shown promising results against Plasmodium falciparum with IC50 values significantly lower than traditional treatments .

Structure-Activity Relationship (SAR)

The biological activity of 3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole can be influenced by various substituents on the oxadiazole ring. The following table summarizes key findings related to SAR:

Case Studies

-

Antimicrobial Evaluation :

A study conducted on a series of oxadiazole derivatives revealed that those with a chloromethyl substituent exhibited enhanced antibacterial activity against Gram-positive bacteria. This suggests that the chloromethyl group may play a crucial role in increasing the compound's interaction with bacterial membranes . -

Anticancer Activity :

In vitro studies demonstrated that 3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole showed significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest . -

Antimalarial Activity :

Research focusing on the antimalarial properties of oxadiazoles indicated that certain derivatives could inhibit the growth of drug-resistant strains of Plasmodium falciparum. The findings suggest that modifications to the oxadiazole core can lead to compounds with novel mechanisms of action distinct from existing antimalarial drugs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole, and how are reaction conditions optimized?

- The compound is synthesized via cyclocondensation of precursors such as substituted amidoximes and chloromethyl ketones. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like POCl₃) are optimized using Design of Experiments (DoE) to maximize yield and minimize side products. For example, elevated temperatures (80–100°C) in aprotic solvents (e.g., DMF) improve cyclization efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they confirm structural integrity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.8 ppm) and the chloromethyl group (δ 4.5–4.7 ppm). Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (m/z 220.65 for C₁₀H₉ClN₂O). Infrared (IR) Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=N) and ~750 cm⁻¹ (C-Cl) validate the oxadiazole core and substituents .

Q. How is purity assessed, and what analytical methods ensure batch-to-batch consistency?

- HPLC/GC-MS: Quantifies impurities (<3%) using reverse-phase columns (C18) with UV detection at 254 nm. Elemental Analysis: Validates stoichiometry (e.g., C: 54.2%, H: 4.1%, Cl: 16.1%). Melting Point Consistency: Sharp melting points (e.g., 112–114°C) indicate purity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

- Structure-Activity Relationship (SAR):

Q. What computational strategies predict interactions with biological targets like farnesoid X receptor (FXR)?

- Molecular Dynamics Simulations: Analyze binding stability of the oxadiazole core in FXR’s ligand-binding domain (RMSD <2.0 Å over 100 ns). Pharmacophore Modeling: Identifies essential features (e.g., chloromethyl as a hydrogen bond acceptor) for antagonism .

Q. How is X-ray crystallography applied to resolve this compound’s structure, and what challenges arise?

- SHELX Suite: Refines crystallographic data (e.g., space group P2₁/c, Z=4) to determine bond lengths (C-Cl: 1.74 Å) and angles. Challenges include low crystal quality due to flexible chloromethyl groups; annealing or co-crystallization with stabilizing agents (e.g., PEG 4000) improves diffraction .

Q. How can contradictory biological data (e.g., variable IC₅₀ across cell lines) be resolved?

- Orthogonal Assays: Combine MTT viability assays with flow cytometry (apoptosis markers like Annexin V) to confirm mechanism-specific activity. Transcriptomic Profiling: Identifies differential gene expression (e.g., Bcl-2 downregulation in sensitive cell lines) .

Methodological Notes

- Synthetic Optimization: Use response surface methodology (RSM) for multi-variable condition tuning .

- Data Reproducibility: Validate spectral assignments against reference compounds (e.g., PubChem CID 28941965) .

- Ethical Compliance: Adhere to OECD guidelines for in vitro toxicity testing to ensure regulatory alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.